Product packaging for 2,3-Dichlorobicyclo[2.2.1]heptane(Cat. No.:CAS No. 101011-90-9)

2,3-Dichlorobicyclo[2.2.1]heptane

Cat. No.: B010276
CAS No.: 101011-90-9
M. Wt: 165.06 g/mol
InChI Key: FRNCOQMOHQNWML-UHFFFAOYSA-N
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Description

2,3-Dichlorobicyclo[2.2.1]heptane, also known as this compound, is a useful research compound. Its molecular formula is C7H10Cl2 and its molecular weight is 165.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10Cl2 B010276 2,3-Dichlorobicyclo[2.2.1]heptane CAS No. 101011-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101011-90-9

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

2,3-dichlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2

InChI Key

FRNCOQMOHQNWML-UHFFFAOYSA-N

SMILES

C1CC2CC1C(C2Cl)Cl

Canonical SMILES

C1CC2CC1C(C2Cl)Cl

Synonyms

Bicyclo[2.2.1]heptane, 2,3-dichloro- (9CI)

Origin of Product

United States

Nomenclature, Structural Representation, and Stereochemical Considerations of 2,3 Dichlorobicyclo 2.2.1 Heptane

Systematic Nomenclature and Derivatives of Bicyclo[2.2.1]heptane, 2,3-dichloro-

The systematic naming of bicyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. For a bridged bicyclic system, the name is based on the total number of carbon atoms in the ring system, preceded by the prefix "bicyclo." The numbers in the brackets indicate the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons. masterorganicchemistry.com Bicyclo[2.2.1]heptane, for instance, has a total of seven carbon atoms, with two bridgehead carbons connected by two bridges of two carbons each and one bridge of a single carbon. masterorganicchemistry.comfiveable.me

When substituents are present, their positions are indicated by numbers, and the carbons of the bicyclic system are numbered starting from one of the bridgehead carbons, proceeding along the longest bridge to the second bridgehead carbon, then along the next longest bridge back to the first bridgehead carbon, and finally along the shortest bridge. utdallas.edu Therefore, the compound of interest is systematically named 2,3-dichlorobicyclo[2.2.1]heptane . nih.gov This name signifies a bicyclo[2.2.1]heptane skeleton with two chlorine atoms attached to carbon atoms 2 and 3.

Reaction Mechanisms and Intramolecular Processes of 2,3 Dichlorobicyclo 2.2.1 Heptane

Nucleophilic Substitution Reactions in Bridged Halides

Nucleophilic substitution reactions in bridged bicyclic compounds like 2,3-dichlorobicyclo[2.2.1]heptane are significantly influenced by the rigid, strained ring system. This framework imposes strict stereochemical constraints that affect the feasibility and rates of both unimolecular (SN1) and bimolecular (SN2) pathways.

The SN1 reaction proceeds through a carbocation intermediate. byjus.com For this to occur, the leaving group departs, and the carbon atom becomes sp2-hybridized with a planar geometry. utexas.edu However, in the bicyclo[2.2.1]heptane system, the formation of a planar carbocation at certain positions can be energetically unfavorable due to increased angle strain. The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics. byjus.comlibretexts.org

The SN2 reaction involves a concerted, one-step mechanism where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). byjus.com This leads to an inversion of stereochemistry at the reaction center. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. libretexts.orgyoutube.com In the bicyclo[2.2.1]heptane system, the cage-like structure can sterically hinder this backside attack, making the SN2 pathway difficult.

For this compound, the reactivity of the chlorine atoms in substitution reactions is dependent on their stereochemical orientation (exo or endo). An exo-chloro substituent is generally more reactive towards SN1 solvolysis than its endo counterpart. This is because the exo position is less sterically hindered for the departure of the leaving group and subsequent solvent approach. Conversely, the endo position is hindered by the opposing C-C bond of the bicyclic framework.

The bridgehead carbons of the bicyclo[2.2.1]heptane system are exceptionally unreactive in both SN1 and SN2 reactions. The formation of a carbocation at the bridgehead is highly unfavorable due to significant angle strain, violating Bredt's rule, which states that a double bond (or a carbocation, which is sp2 hybridized and planar) cannot be placed at the bridgehead of a small bicyclic system. This instability makes the SN1 pathway at the bridgehead position energetically prohibitive.

Carbocation Chemistry and Rearrangements

The study of carbocations in the bicyclo[2.2.1]heptane system has been a fertile ground for debate and discovery in organic chemistry, particularly concerning their structure and stability.

When a leaving group departs from the C-2 position of a norbornyl system, the resulting 2-norbornyl cation can be stabilized through neighboring group participation. This has led to the long-standing debate over the existence of "non-classical" carbocations. cdnsciencepub.com A non-classical ion is one in which the positive charge is delocalized over more than two atoms, involving sigma bond participation. libretexts.org In the case of the 2-norbornyl cation, the C1-C6 sigma bond can interact with the empty p-orbital at C2, forming a three-center, two-electron bond.

This proposed non-classical structure helps to explain the high reactivity of exo-norbornyl substrates in solvolysis reactions and the stereochemical outcome of these reactions. The alternative "classical" view proposed a rapid equilibrium between two equivalent Wagner-Meerwein rearranged cations. msu.edu This debate spurred a vast amount of research, ultimately leading to strong evidence supporting the non-classical nature of the unsubstituted 2-norbornyl cation.

The presence of chlorine atoms in the bicyclo[2.2.1]heptane framework significantly influences the stability and rearrangement pathways of any resulting carbocations. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect), which destabilizes a nearby carbocation.

In the case of this compound, the formation of a carbocation at C-2 would be destabilized by the inductive effect of the chlorine atom at C-3. This effect would decrease the rate of an SN1 reaction compared to an unsubstituted norbornyl system.

Furthermore, the presence of halogens can influence the kinetics of Wagner-Meerwein rearrangements. msu.edu For instance, the acid-catalyzed hydration of certain chlorinated norbornene derivatives can lead to the formation of rearranged products. It was proposed that this occurs through the formation and rearrangement of a 1-chloro-2-norbornyl cation to the more stable 2-chloro-2-cation. cdnsciencepub.com Such rearrangements are a common feature of carbocation chemistry, aiming to produce a more stable intermediate. msu.edu The presence of a halogen can also influence the propensity for hydride or alkyl shifts.

Table 1: Factors Influencing Carbocation Behavior in Dichloronorbornane

FeatureInfluence on CarbocationRationale
Bicyclic Framework Promotes rearrangement (Wagner-Meerwein)Relieves ring strain and leads to more stable cations. msu.edu
Non-Classical Ion Potential for sigma-bond participationDelocalization of positive charge over C1, C2, and C6. libretexts.org
Chlorine Substituents Destabilizing inductive effectThe electronegativity of chlorine withdraws electron density from the carbocation center.
Chlorine Substituents Can act as a neighboring groupThe lone pairs on chlorine can potentially participate in stabilizing the cation, though this is generally a weak effect for chlorine.

Elimination Reactions and Formation of Unsaturated Byproducts

Elimination reactions in the bicyclo[2.2.1]heptane system are also subject to strict stereochemical requirements, particularly for the bimolecular E2 mechanism.

The E2 reaction requires a specific spatial arrangement of the departing proton and leaving group, known as anti-periplanar geometry. chemistrysteps.commasterorganicchemistry.com In this conformation, the hydrogen, the two carbons, and the leaving group lie in the same plane, with the hydrogen and leaving group on opposite sides of the C-C bond. In the rigid norbornane (B1196662) system, this requirement can only be met in specific stereoisomers.

For this compound, the rate of E2 elimination is highly dependent on the stereochemistry of the two chlorine atoms and the available protons. It has been shown that one isomer of this compound undergoes E2 elimination approximately 100 times faster than another isomer when treated with potassium tert-butoxide. Both reactions yield 2-chlorobicyclo[2.2.1]hept-2-ene as the product. The significant difference in reaction rates is attributed to the ability of the faster-reacting isomer to achieve the required anti-periplanar arrangement for the E2 mechanism, whereas the slower-reacting isomer cannot.

The formation of unsaturated byproducts like 2-chlorobicyclo[2.2.1]hept-2-ene is a common outcome of elimination reactions of dihalo-substituted norbornanes. chemistrysteps.com The regioselectivity of the elimination (which proton is removed) is also dictated by the stereochemical constraints of the bicyclic system.

Radical Reaction Pathways of Chlorinated Bicyclic Hydrocarbons

The study of radical reactions on chlorinated bicyclic hydrocarbons, such as this compound, reveals insights into the reactivity and selectivity of these constrained systems. While specific studies focusing solely on the radical pathways of this compound are not extensively detailed in the reviewed literature, the principles of free-radical reactions on the parent bicyclo[2.2.1]heptane framework and related chlorinated systems provide a strong basis for understanding its behavior.

Free-radical chlorination of the parent bicyclo[2.2.1]heptane is known to yield a mixture of monochloro derivatives. chegg.com This type of reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. Common radical initiators, such as azobisisobutyronitrile (AIBN), are used to generate initial radicals upon heating. libretexts.orguchicago.edu These initiators then abstract a hydrogen atom from a reagent like tributyltin hydride (Bu3SnH) to produce a chain-propagating radical. libretexts.orguchicago.edu

In the context of bicyclo[2.2.1]heptane, the propagation steps would involve the abstraction of a hydrogen atom from the hydrocarbon by a chlorine radical to form a bicyclo[2.2.1]heptyl radical and hydrogen chloride. This alkyl radical then reacts with a chlorine molecule to yield a chlorinated bicyclo[2.2.1]heptane and a new chlorine radical, which continues the chain.

For this compound, further radical reactions would be influenced by the existing chloro-substituents. The electron-withdrawing nature of the chlorine atoms would decrease the reactivity of the C-H bonds on the carbons to which they are attached (C2 and C3) towards radical abstraction. Therefore, subsequent radical halogenation would be expected to occur at other positions on the bicyclic ring. The relative reactivity of the remaining C-H bonds (at C1, C4, C5, C6, and C7) would determine the product distribution of any further radical chlorination.

The general mechanism for radical chain reactions can be summarized as follows:

StepDescriptionExample Reaction
Initiation Formation of initial radicals, often through thermal decomposition of an initiator like AIBN.AIBN → 2 R• + N₂
Propagation A two-step cycle where a radical reacts with a stable molecule to form a new radical and a product, which then reacts further to regenerate the initial radical.1. Cl• + R-H → R• + HCl 2. R• + Cl₂ → R-Cl + Cl•
Termination Combination of two radicals to form a stable, non-radical product, thus ending the chain reaction.1. Cl• + Cl• → Cl₂ 2. R• + Cl• → R-Cl 3. R• + R• → R-R

It is important to note that radical reactions can also be involved in dehalogenation processes. Reagents like tributyltin hydride are effective for the reductive removal of halogen atoms, proceeding through a radical chain mechanism where a tributyltin radical abstracts the halogen atom to generate a carbon-centered radical. libretexts.org

Solvolysis Studies and Mechanistic Insights

Solvolysis reactions of chlorinated bicyclo[2.2.1]heptane derivatives are pivotal in probing the mechanistic pathways of nucleophilic substitution, particularly the formation and rearrangement of carbocation intermediates. These studies often reveal the intricate role of the rigid bicyclic framework in influencing reaction rates and product distributions.

Solvolysis, a reaction where the solvent acts as the nucleophile, typically proceeds through an S_N1-like mechanism for substrates like this compound, especially in polar protic solvents. youtube.com The rate-determining step is the departure of a leaving group (in this case, a chloride ion) to form a carbocation intermediate. The stability of this carbocation is a key factor in the reaction's feasibility.

In the bicyclo[2.2.1]heptane system, the formation of a carbocation at the C2 or C3 position is subject to significant electronic and steric effects. Solvolysis studies on related chlorinated norbornanes have pointed to the involvement of unsymmetrically-bridged nonclassical carbocations as intermediates. cdnsciencepub.com For instance, the cleavage of related halonortricyclanes is suggested to generate 6,2-unsymmetrically-bridged norbornyl cations. cdnsciencepub.com This bridging provides stabilization to the electron-deficient center.

The solvolysis of a this compound isomer would likely initiate with the ionization of one of the C-Cl bonds, assisted by the solvent. The resulting secondary carbocation is highly prone to rearrangement to achieve a more stable structure. Wagner-Meerwein shifts are common in the norbornyl system, leading to the migration of adjacent sigma bonds. This can result in the scrambling of the carbon skeleton and the formation of a variety of rearranged products.

A study involving the degradation of a more complex molecule to a derivative of 2,3-dichloro-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride (B1165640) highlighted the potential for isomerization reactions, which can be significantly accelerated by Lewis acids like aluminum chloride. researchgate.net This suggests that under certain conditions, the rearrangement pathways of the chlorinated bicyclic framework are readily accessible.

The general steps in a solvolysis reaction of this nature are:

StepDescriptionIntermediate/Product
Ionization Heterolytic cleavage of the carbon-chlorine bond to form a carbocation and a chloride ion. This is typically the slow, rate-determining step.Secondary carbocation
Carbocation Rearrangement Rapid rearrangement of the initial carbocation via Wagner-Meerwein shifts to form a more stable, often bridged or tertiary, carbocation.Rearranged carbocation
Nucleophilic Attack The solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the carbocation.Oxonium ion
Deprotonation A final, rapid proton transfer to a solvent molecule yields the final substitution product (e.g., an alcohol or ether).Final solvolysis product

The specific stereochemistry of the starting this compound isomer (e.g., exo,exo; endo,endo; exo,endo) would profoundly impact the stereochemical outcome of the solvolysis products due to the constrained geometry of the bicyclic system and the accessibility of different rearrangement pathways.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the three-dimensional structure of 2,3-Dichlorobicyclo[2.2.1]heptane in solution. The combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for a comprehensive assignment of all proton (¹H) and carbon (¹³C) signals, which in turn reveals the compound's configuration and preferred conformation.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the diastereotopic nature of many of its protons. The chemical shifts of the protons attached to the chlorinated carbons (C2 and C3) would be significantly downfield compared to the other protons in the molecule, typically appearing in the range of 3.5-4.5 ppm. The bridgehead protons (H1 and H4) would also show distinct chemical shifts, influenced by the stereochemistry of the chlorine atoms.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbons bearing the chlorine atoms (C2 and C3) are expected to resonate in the range of 60-75 ppm. The chemical shifts of the other carbons in the bicyclic system would also be indicative of their electronic environment.

To unravel the complex coupling network and spatial relationships between protons, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of the proton network within the bicyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining stereochemistry. For example, in the exo,exo-isomer of this compound, strong NOEs would be expected between the protons at C2 and C3 and the adjacent exo protons on C5 and C6. Conversely, in the endo,endo-isomer, NOEs would be observed between the C2 and C3 protons and the endo protons on C5 and C6.

Stereochemical Assignment through Chemical Shift and Coupling Constant Analysis

The precise stereochemistry of the chlorine atoms in this compound (i.e., exo,exo, endo,endo, or exo,endo) can be determined by a detailed analysis of chemical shifts and proton-proton coupling constants (³JHH).

The magnitude of the vicinal coupling constants is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In the rigid bicyclo[2.2.1]heptane system, these dihedral angles are well-defined for each stereoisomer. For instance, the coupling constant between an exo proton on C2 and the adjacent bridgehead proton on C1 would be different from that of an endo proton at the same position. By carefully measuring these coupling constants from the high-resolution ¹H NMR spectrum, the relative orientation of the substituents can be deduced.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

Although a specific crystal structure for this compound is not publicly available, X-ray diffraction studies on numerous other bicyclo[2.2.1]heptane derivatives have been reported. cdnsciencepub.com These studies consistently reveal the characteristic boat conformation of the six-membered ring and the strained nature of the bicyclic system. For this compound, a crystallographic analysis would definitively establish the cis or trans relationship of the chlorine atoms and their exo or endo orientation relative to the bicyclic framework.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

For this compound (C₇H₁₀Cl₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (164.01 g/mol ). chemspider.comnih.gov A key feature would be the isotopic pattern of the molecular ion, which would clearly indicate the presence of two chlorine atoms due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

The fragmentation pattern of bicyclo[2.2.1]heptane derivatives under electron ionization (EI) can be complex due to rearrangements. However, characteristic fragmentation pathways for chlorinated bicyclic compounds often involve the loss of a chlorine atom (M⁺ - Cl) or hydrogen chloride (M⁺ - HCl). Subsequent fragmentations could involve retro-Diels-Alder reactions or other rearrangements of the bicyclic core. A detailed analysis of the fragmentation of bicycloalkanes has been reported, providing a basis for interpreting the mass spectrum of this compound. researchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Computational Chemistry and Theoretical Investigations of 2,3 Dichlorobicyclo 2.2.1 Heptane

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular structure of 2,3-Dichlorobicyclo[2.2.1]heptane. The parent norbornane (B1196662) skeleton is a strained bicyclic system characterized by a boat conformation of the six-membered ring bridged by a methylene (B1212753) group at C7. This inherent structure deviates significantly from ideal tetrahedral geometries.

The introduction of two chlorine atoms at the C2 and C3 positions induces significant changes in both the geometry and electronic landscape of the molecule. The precise geometry depends on the stereochemistry of the chlorine substituents (exo or endo). Key predicted structural parameters that would be the focus of computational analysis include:

C-Cl Bond Lengths: These are expected to be in the typical range for chloroalkanes.

Bond Angles: The presence of the bulky and electronegative chlorine atoms can cause localized distortions in the carbon skeleton's bond angles compared to the parent norbornane. Steric repulsion, especially with endo-positioned chlorines, can lead to a slight flattening or puckering of the ring system.

Dihedral Angles: The dihedral angles involving the chlorine substituents are crucial for determining the conformational preferences and are particularly important in analyzing reactivity, as discussed in subsequent sections.

From an electronic standpoint, the highly electronegative chlorine atoms create a significant dipole moment. Quantum chemical calculations can map the electrostatic potential, revealing regions of positive and negative charge on the molecular surface. This charge distribution is critical for understanding intermolecular interactions and predicting the sites of nucleophilic or electrophilic attack. While specific calculated values for the various isomers of this compound are not widely published, the principles of quantum chemistry allow for a robust theoretical prediction of these properties.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, a classic reaction studied is the base-induced E2 elimination to form 2-chlorobicyclo[2.2.1]hept-1-ene. dokumen.pub

The rate of this reaction is dramatically dependent on the stereoisomer used, a phenomenon explained by transition state analysis. The E2 mechanism requires a specific geometric arrangement where the proton being removed and the leaving group (a chlorine atom) are anti-periplanar (a dihedral angle of 180°). This stereoelectronic requirement is central to the stability of the transition state. dokumen.pub

Computational modeling of the different isomers of this compound would reveal the energetic feasibility of achieving this anti-periplanar transition state.

For an exo-H and an endo-Cl: The required anti-periplanar geometry is readily achievable without significant distortion of the bicyclic framework.

For an exo-H and an exo-Cl: Achieving an anti-periplanar arrangement is impossible due to the rigid structure of the norbornane skeleton. The elimination must proceed through a less favorable syn-periplanar transition state, resulting in a much slower reaction rate. This has been observed experimentally, where one isomer of this compound undergoes E2 elimination approximately 100 times faster than another. dokumen.pub

Theoretical calculations can quantify this difference by computing the activation energy (the energy difference between the reactant and the transition state) for each pathway. Studies on the solvolysis and cleavage of similar halogenated norbornyl systems also point to the involvement of complex, bridged carbocation intermediates (non-classical ions). chemrxiv.org Computational analysis is essential to determine the structure and stability of these intermediates and the transition states leading to them. chemrxiv.org

Isomer ConfigurationDeparting GroupsFeasibility of Anti-Periplanar GeometryPredicted Reaction Rate
trans-2,3-dichloroexo-H at C3, endo-Cl at C2HighFast
cis-exo-2,3-dichloroendo-H at C3, exo-Cl at C2Low/ImpossibleVery Slow
cis-endo-2,3-dichloroexo-H at C3, endo-Cl at C2HighFast

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

NMR Spectroscopy: Theoretical calculations can determine the magnetic shielding for each nucleus (¹H and ¹³C), which can be converted into predicted chemical shifts. Different isomers of this compound would be expected to have distinct calculated NMR spectra due to the different chemical environments of the nuclei. For example, the protons on the carbon bearing an endo-chlorine would experience a different magnetic environment than those on a carbon with an exo-chlorine.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from first principles. These frequencies correspond to the absorption peaks in an IR spectrum. Specific vibrational modes, such as the C-Cl stretching frequencies, could be identified and compared among the different stereoisomers.

While detailed computational spectroscopic studies specifically for this compound are not prominent in the literature, the methodology is well-established. Such studies would be crucial for confirming the structures of synthesized isomers and for validating the accuracy of the computational methods used.

Analysis of Strain Energy and Stereoelectronic Effects in Dichlorobicyclo[2.2.1]heptane

The bicyclo[2.2.1]heptane framework is inherently strained due to the geometric constraints of the bicyclic system, which force bond angles to deviate from the ideal 109.5° for sp³-hybridized carbon. swarthmore.edu This deviation results in significant angle strain.

CompoundCalculated Strain Energy (kcal/mol)
Cyclohexane~0
Norbornane (Bicyclo[2.2.1]heptane)17.5

Table based on data from various computational studies on hydrocarbon strain energies. swarthmore.edu

The total strain energy of the parent norbornane is approximately 17.5 kcal/mol. The introduction of chlorine atoms is expected to further influence this value. Computational methods can precisely calculate this strain energy, typically by using homodesmotic reactions where the number of each type of bond is conserved on both sides of a theoretical reaction equation. chemrxiv.org The strain energy in this compound would be a combination of:

Angle Strain: Inherited from the norbornane framework.

Torsional Strain: Arising from eclipsing interactions along C-C bonds.

Steric Strain: Resulting from non-bonded interactions, particularly between the chlorine atoms and other parts of the molecule. For example, an endo-chlorine atom would experience steric repulsion with the hydrogen atoms on the C7 bridge.

Stereoelectronic effects are a direct consequence of the interplay between the molecule's electronic structure and its 3D geometry (stereochemistry). As detailed in section 6.2, these effects are paramount in dictating the reactivity of this compound. The preference for an anti-periplanar arrangement in E2 eliminations is a classic example where the orbital overlap required to form the new pi-bond in the transition state is only possible in specific stereoisomers, overriding other factors. dokumen.pub

Molecular Modeling and Dynamics Simulations for Reactivity Prediction

Beyond static calculations of structure and energy, molecular modeling and dynamics simulations offer a time-dependent view of molecular behavior.

Molecular Dynamics (MD): MD simulations could be employed to study the conformational dynamics of the different isomers of this compound in a simulated solvent environment. These simulations would reveal the flexibility of the bicyclic ring and the accessible conformations over time, providing a more realistic picture of the molecule's behavior in solution. This can be particularly useful for understanding how a molecule might orient itself before a reaction.

Reactivity Prediction: Reactivity can be predicted using descriptors derived from quantum chemical calculations. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For instance, the location of the LUMO can indicate the most likely site for a nucleophilic attack, while the location of the HOMO can suggest the site from which an electron is most easily removed. For this compound, these descriptors would help predict its susceptibility to various reagents and rationalize its observed chemical behavior.

While specific molecular dynamics studies on this compound are not readily found, in silico studies on other bicyclo[2.2.1]heptane derivatives have been used to predict properties like bioavailability, demonstrating the utility of these computational tools in broader chemical research.

Derivatization and Transformational Chemistry of 2,3 Dichlorobicyclo 2.2.1 Heptane

Conversion to Other Functionalized Bicyclo[2.2.1]heptane Derivatives

The chemical behavior of 2,3-Dichlorobicyclo[2.2.1]heptane is largely dictated by the two chlorine atoms on its six-membered ring. These substituents can be subjected to various chemical transformations, including elimination and substitution reactions, to yield a range of other functionalized norbornane (B1196662) derivatives.

One notable transformation is the degradation of related, more complex structures to form derivatives of this compound. For instance, a thermal isomerization and subsequent degradation of a tetrachlorinated methanoindenone derivative has been shown to produce 2,3-dichloro-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride (B1165640). rsc.org This transformation highlights the stability of the dichlorinated bicyclo[2.2.1]heptane core and provides a pathway to functionalized derivatives that retain this structural motif.

The reactivity of the chloro substituents themselves can be exploited to introduce new functionalities. While specific examples for this compound are not extensively documented in readily available literature, the principles of nucleophilic substitution on related halogenated norbornanes suggest that these chlorine atoms could be replaced by other functional groups. However, the stereochemistry of the starting material (exo vs. endo) and the reaction conditions would play a critical role in determining the outcome of such reactions, with the rigid bicyclic structure often directing the approach of the nucleophile.

Utilization as a Synthetic Synthon and Building Block

The unique stereochemical and electronic properties of this compound make it a potential building block in the synthesis of more complex molecules, including polycyclic scaffolds and chiral compounds.

Precursors for Polycyclic Scaffolds

The bicyclo[2.2.1]heptane framework serves as a rigid core upon which more elaborate polycyclic structures can be built. The chlorinated analogue, this compound, can be envisioned as a precursor to various polycyclic systems. For example, dehydrochlorination reactions, if successful, could introduce unsaturation into the molecule, creating a bicyclo[2.2.1]heptadiene system. Such dienes are valuable substrates in Diels-Alder reactions, allowing for the construction of additional rings and the formation of complex polycyclic hydrocarbons. Research on the dehydrochlorination of related trichlorobicyclo[2.2.1]heptene derivatives to yield 2,3-dichlorobicyclo[2.2.1]hepta-2,5-diene demonstrates the feasibility of such an approach. thieme-connect.de

Intermediate in the Synthesis of Chiral Compounds

The bicyclo[2.2.1]heptane skeleton is inherently chiral when appropriately substituted. The presence of two chlorine atoms at the 2 and 3 positions, depending on their relative stereochemistry (e.g., exo,exo, endo,endo, exo,endo), can result in chiral molecules. This inherent chirality can be transferred or used to induce stereoselectivity in subsequent reactions, making derivatives of this compound potentially valuable intermediates in asymmetric synthesis. For instance, the synthesis of novel chiral bicyclic amino acid derivatives has been achieved starting from related dichlorinated bicyclic ketones, underscoring the utility of such chlorinated frameworks in preparing enantiomerically pure compounds. nih.gov

Applications in Polymer Chemistry (Focus on monomer synthesis and polymerization mechanisms)

The field of polymer chemistry has seen significant advancements through the use of norbornene and its derivatives as monomers in Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium or tungsten complexes, takes advantage of the ring strain in bicyclic alkenes to produce polymers with unique properties.

While the saturated this compound is not a direct monomer for ROMP, its unsaturated analogue, 2,3-dichloronorbornene, could theoretically be used. The presence of the chlorine atoms would be expected to influence the reactivity of the monomer and the properties of the resulting polymer, such as its thermal stability and solubility. General studies on the ROMP of various norbornene derivatives show that the nature of the substituents can significantly impact the polymerization process. mdpi.comnih.gov For example, the polymerization of norbornene itself leads to high molecular weight polynorbornene. mdpi.com The introduction of functional groups can either deactivate the catalyst or be incorporated into the final polymer, allowing for the synthesis of functionalized materials.

Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives

Monomer Catalyst System Resulting Polymer Key Findings Reference
Norbornene (NBE) Na[W2(µ-Cl)3Cl4(THF)2] High molecular weight Polynorbornene (PNBE) Highly efficient, high cis-stereoselectivity. mdpi.com
Norbornadiene (NBD) Na[W2(µ-Cl)3Cl4(THF)2] Insoluble Polynorbornadiene (PNBD) Quantitative polymerization. mdpi.com

Chemo-Enzymatic Transformations and Biocatalysis on Bicyclo[2.2.1]heptane Skeletons

The integration of chemical and enzymatic methods, known as chemo-enzymatic synthesis, offers powerful strategies for the selective transformation of complex molecules. Biocatalysis, utilizing enzymes or whole organisms, can achieve high levels of stereoselectivity and regioselectivity that are often difficult to obtain with traditional chemical methods.

While specific studies on the chemo-enzymatic transformation of this compound are limited, research on related bicyclo[2.2.1]heptane systems demonstrates the potential of this approach. For example, horse liver alcohol dehydrogenase (HLADH) has been used for the stereospecific oxidation of meso diols within the oxabicyclo[2.2.1]heptane framework to produce enantiomerically pure chiral lactones. cdnsciencepub.comacs.org This highlights the ability of enzymes to differentiate between stereoisomeric positions on the rigid bicyclic scaffold.

Furthermore, the biotransformation of various bicyclo[2.2.1]heptane derivatives using cultured plant cells has been explored, showcasing the potential for enantioselective oxidations. researchgate.net These examples suggest that biocatalytic systems could be developed for the selective functionalization of this compound, for instance, through stereoselective hydroxylation or dehalogenation, to produce valuable chiral synthons.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-dichloro-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride
2,3-dichlorobicyclo[2.2.1]hepta-2,5-diene
Norbornene
Polynorbornene
Norbornadiene
Polynorbornadiene

Conclusion and Future Research Directions in 2,3 Dichlorobicyclo 2.2.1 Heptane Chemistry

Summary of Fundamental Chemical Insights

2,3-Dichlorobicyclo[2.2.1]heptane, a chlorinated derivative of the norbornane (B1196662) framework, possesses a unique set of chemical properties stemming from its rigid, strained bicyclic structure. Its molecular formula is C₇H₁₀Cl₂. nih.gov The presence of two chlorine atoms on the bicyclo[2.2.1]heptane skeleton introduces chirality and influences the molecule's reactivity in profound ways.

The stereochemistry of this compound is complex, with multiple possible stereoisomers depending on the relative orientation of the chlorine atoms (exo, endo). This stereoisomerism is a critical determinant of its chemical behavior. For instance, studies on the E2 elimination reaction of different isomers of this compound using potassium tert-butoxide show significant differences in reaction rates. askfilo.com This variation underscores the importance of stereochemical configuration on the accessibility of the required anti-periplanar arrangement for elimination, ultimately leading to the formation of 2-chlorobicyclo[2.2.1]hept-2-ene. askfilo.com

Fundamental properties of the related compound 2,2-Dichlorobicyclo[2.2.1]heptane are summarized in the table below. While specific data for the 2,3-dichloro isomer is less aggregated, these values for a closely related isomer provide context for its physical and chemical characteristics.

Table 1: Physicochemical Properties of Dichlorobicyclo[2.2.1]heptane Isomer

Property Value
IUPAC Name 2,2-dichlorobicyclo[2.2.1]heptane
Molecular Formula C₇H₁₀Cl₂
Molecular Weight 165.06 g/mol
Exact Mass 164.0159557 Da
Chirality Centers 2
Predicted Stereoisomers (2ⁿ rule) 4

Data sourced from PubChem for the 2,2-dichloro isomer. nih.govaskfilo.com

Emerging Trends and Advanced Methodologies in Halogenated Bicyclic Systems

Research into halogenated bicyclic systems is continually evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. numberanalytics.com These advancements are crucial for accessing complex molecular architectures for various applications. nih.gov

One significant trend is the development of novel catalytic systems. Lewis acid-catalyzed Diels-Alder reactions, for example, have been effectively used to construct halogenated bicyclic ketones, which are versatile synthetic intermediates. nih.gov Transition metal catalysis, employing metals like palladium, rhodium, and copper, has also become a powerful tool for creating complex bicyclic compounds with high selectivity. numberanalytics.com Furthermore, the use of organometallic reagents based on lithium, magnesium, and zinc facilitates a wide range of C-C and C-X cross-coupling reactions for functionalizing these bicyclic scaffolds. uni-muenchen.de

Halogen-induced controllable cyclizations represent another frontier, where electrophilic halogen atoms activate unsaturated systems to trigger the formation of highly functionalized carbocycles and heterocycles. mdpi.comresearchgate.net These methods offer sophisticated control over product stereochemistry and ring size. mdpi.com Beyond traditional chemical catalysis, biocatalytic reactions using enzymes and light-initiated photochemical reactions are emerging as sustainable and mild alternatives for synthesizing bicyclic structures. numberanalytics.com The integration of computational methods, such as machine learning and molecular modeling, is also becoming indispensable for predicting reaction outcomes and optimizing synthetic pathways. numberanalytics.com

Table 2: Advanced Synthetic Methodologies for Halogenated Bicyclic Systems

Methodology Description Key Advantages
Lewis Acid-Catalyzed Diels-Alder Employs Lewis acids to promote [4+2] cycloadditions, leading to the formation of halogenated bicyclic adducts. nih.gov High efficiency and access to complex architectures. nih.gov
Transition Metal Catalysis Utilizes metals (e.g., Pd, Rh, Cu) to catalyze cross-coupling and cyclization reactions. numberanalytics.com High selectivity and formation of complex bonds. numberanalytics.com
Halogen-Induced Cyclizations Uses electrophilic halogens to initiate cyclization cascades in unsaturated precursors. mdpi.com Control over stereoselectivity and formation of diverse heterocycles. mdpi.comresearchgate.net
Organometallic Reagents Involves Li, Mg, and Zn reagents for functionalization via metal-halogen exchange or directed metalation. uni-muenchen.de Wide functional group tolerance and diverse cross-coupling possibilities. uni-muenchen.de
Biocatalysis & Photochemistry Employs enzymes or light to drive reactions under mild and sustainable conditions. numberanalytics.com Green chemistry approach, high selectivity. numberanalytics.com

| Computational Modeling | Uses computational tools to predict reactivity and optimize reaction conditions. numberanalytics.com | Accelerates discovery and enhances understanding of reaction mechanisms. numberanalytics.com |

Unexplored Synthetic Challenges and Mechanistic Questions

Despite significant progress, the chemistry of this compound and related compounds presents several unresolved challenges and intriguing mechanistic questions that warrant further investigation.

A primary synthetic challenge lies in the stereoselective synthesis of specific isomers of this compound. The development of methods that provide precise control over the exo and endo orientation of the two chlorine atoms remains a difficult task. Achieving high stereoselectivity is often a major hurdle in the synthesis of substituted bicyclic systems. numberanalytics.com While methods like the diene condensation of N-substituted imidates of dichloromaleic acid with cyclopentadiene (B3395910) have been explored for creating related structures, expanding the scope and improving the stereocontrol of these reactions for the parent compound is a key objective. researchgate.net

From a mechanistic standpoint, the rigid framework of the bicyclo[2.2.1]heptane system often leads to complex reaction pathways. The differing elimination rates of its stereoisomers highlight the subtle interplay of steric and electronic effects that govern reactivity. askfilo.com A deeper, quantitative understanding of these effects is still needed. Furthermore, reactions involving carbocationic intermediates, such as those that could arise from solvolysis or acid-catalyzed rearrangements, are mechanistically complex. Research on related halonortricyclanes suggests the potential involvement of unsymmetrically-bridged norbornyl cations, which complicates predictions of reaction outcomes. cdnsciencepub.com Elucidating the precise nature of these intermediates and the factors that control their formation and subsequent reactions in the this compound system is a fundamental question that remains open for exploration.

Q & A

Q. What are the key steps for synthesizing 2,3-Dichlorobicyclo[2.2.1]heptane?

  • Methodological Answer : While direct synthesis routes for 2,3-dichloro derivatives are not explicitly detailed in the evidence, a plausible approach involves chlorination of bicyclo[2.2.1]heptane precursors. For example:

Start with bicyclo[2.2.1]hept-2-ene and employ regioselective chlorination using reagents like Cl₂ or SO₂Cl₂ under controlled conditions to target the 2- and 3-positions.

Alternatively, adapt methods from related compounds: describes using phosphorus chlorides (PCl₃/PCl₅) with camphor to synthesize 2,2-dichloro derivatives . Adjust this by selecting a precursor with appropriate steric and electronic features to favor 2,3-dichlorination.

Purify via fractional distillation or chromatography, confirming regiochemistry via NMR or X-ray crystallography .

Q. How is the IUPAC name and numbering of this compound determined?

  • Methodological Answer :

Draw the bicyclo[2.2.1]heptane skeleton, a norbornane derivative with two fused 6-membered rings.

Number the bridgehead carbons (positions 1 and 4) first, followed by adjacent bridge carbons (positions 2, 3, 5, 6, and 7) .

Assign chlorine atoms to carbons 2 and 4. Verify using IUPAC guidelines for bicyclic systems (e.g., endo/exo descriptors if substituents are on bridge carbons) .

Q. How many stereoisomers are possible for this compound?

  • Methodological Answer :

Identify chirality centers: Carbon 2 (if endo/exo positioning breaks symmetry) and carbon 2.

Apply the 2ⁿ rule, where n = number of chirality centers. However, bicyclic rigidity may reduce stereoisomers due to symmetry. For example, 2,2-dichloro derivatives have only one enantiomeric pair due to a plane of symmetry .

For 2,3-dichloro, symmetry is absent; thus, 2² = 4 stereoisomers (two enantiomeric pairs) are theoretically possible. Confirm via computational analysis (e.g., DFT) or experimental resolution .

Q. What safety protocols are critical when handling chlorinated bicyclo compounds?

  • Methodological Answer :

Follow guidelines from : Avoid heat sources (P210), use non-protic solvents, and work in ventilated fume hoods.

Employ personal protective equipment (PPE) for chlorinated compounds: gloves, goggles, and flame-resistant lab coats.

Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. What reaction mechanisms are plausible for functionalizing this compound?

  • Methodological Answer :

Nucleophilic substitution : Replace chlorine with nucleophiles (e.g., OH⁻, NH₃) under SN2 conditions, leveraging the bridgehead’s steric hindrance to control regioselectivity.

Elimination : Use strong bases (e.g., KOtBu) to dehydrohalogenate, forming bicyclo[2.2.1]heptene derivatives. Monitor reaction kinetics via GC-MS .

Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups, as seen in for diazabicyclo derivatives .

Q. How can computational methods predict the stability and detonation properties of this compound derivatives?

  • Methodological Answer :

Calculate Heat of Formation (HOF) using Gaussian or GAMESS software to assess energy content.

Estimate density via group contribution methods (e.g., Joback) or molecular dynamics simulations .

Evaluate impact sensitivity by analyzing bond dissociation energies (BDEs) of C-Cl and C-C bonds. highlights bicyclo systems' inherent stability, suggesting low sensitivity .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

NMR Spectroscopy : Use ¹³C DEPT to distinguish bridgehead carbons (e.g., C2/C3) and confirm substitution patterns. Compare with NIST data for 2-chloronorbornane () .

X-ray Crystallography : Resolve endo/exo configurations and bond angles, leveraging rigid bicyclic frameworks for clear diffraction patterns .

Mass Spectrometry : Identify molecular ion peaks (m/z ≈ 163 for C₇H₁₀Cl₂) and fragmentation patterns using EI-MS .

Q. Can this compound serve as a precursor for high-energy density compounds (HEDCs)?

  • Methodological Answer :

Replace chlorine with nitro (NO₂) groups via nitration to enhance oxygen balance and energy density.

Study detonation velocity (D) and pressure (P) via Cheetah thermochemical code, as in ’s nitramine derivatives .

Balance stability and energy: Bicyclo frameworks resist ring strain, making them promising HEDC candidates .

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